Lipophilicity (XLogP3) Advantage of the N3-Benzyl Group Over the Des-Benzyl Imidazolinone Core
The target compound possesses an XLogP3 of 1.3, driven by the N3-benzyl substituent [1]. In contrast, the des-benzyl core scaffold, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3), has an estimated XLogP3 of ≤ 0.0 owing to the absence of the lipophilic benzyl moiety [2]. This ~1.3 log unit increase corresponds to a theoretical ~20-fold enhancement in octanol-water partition coefficient, directly impacting passive membrane permeability predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3): estimated XLogP3 ≤ 0.0 |
| Quantified Difference | Δ XLogP3 ≥ 1.3 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For cell-based assays or in vivo studies, higher lipophilicity can translate to improved passive membrane diffusion, making the benzylated compound a more suitable starting point for intracellular target engagement.
- [1] PubChem Compound Summary for CID 75366247, XLogP3 = 1.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/75366247 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 12989208, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. XLogP3 estimated as ~ -0.1 to 0.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
